Ethyl 4-(3,5-dimethylphenoxy)butanoate
Description
Ethyl 4-(3,5-dimethylphenoxy)butanoate is an ester derivative featuring a 3,5-dimethylphenoxy group attached to a butanoate backbone. The compound’s lipophilicity and stability are influenced by the 3,5-dimethylphenoxy substituent, which may enhance membrane permeability compared to simpler phenyl esters .
Properties
IUPAC Name |
ethyl 4-(3,5-dimethylphenoxy)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(15)6-5-7-17-13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMYGSJXKZORKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3,5-dimethylphenoxy)butanoate typically involves the esterification of 4-(3,5-dimethylphenoxy)butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3,5-dimethylphenoxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 4-(3,5-dimethylphenoxy)butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Hydrolysis: 4-(3,5-dimethylphenoxy)butanoic acid and ethanol.
Reduction: 4-(3,5-dimethylphenoxy)butanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Ethyl 4-(3,5-dimethylphenoxy)butanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It is employed in studies investigating the interactions of esters with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethylphenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 4-(3,5-dimethylphenoxy)butanoic acid, which can then interact with enzymes or receptors. The phenoxy group allows for further modifications, enhancing the compound’s specificity and efficacy.
Comparison with Similar Compounds
Methyl 4-(3,4-Dimethoxyphenyl)Butanoate (D1)
- Structure : A methyl ester with a 3,4-dimethoxyphenyl group.
- Synthesis: Synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid using H₂SO₄ in methanol under reflux for 8 hours .
- The methyl ester group (vs. ethyl) may reduce steric hindrance, affecting enzymatic hydrolysis rates in biological systems.
Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate
- Structure : An ethyl ester with a benzimidazole-derived substituent.
- Synthesis: Prepared via Schiff base formation using benzaldehyde and acetic acid in methanol at room temperature for 0.5 hours .
- Key Differences: The benzimidazole moiety introduces nitrogen heteroatoms, enabling hydrogen bonding and altering solubility (e.g., increased polarity) compared to the purely hydrocarbon-based 3,5-dimethylphenoxy group. The ethyl ester group aligns with the target compound, but the complex heterocyclic structure may limit thermal stability.
Research Findings and Implications
- 3,4-Dimethoxyphenyl: Increases electron-donating capacity, favoring reactions like nitration or sulfonation . Benzimidazole: Introduces basicity and polarity, making the compound more water-soluble but less thermally stable .
Synthetic Efficiency :
- Acid-catalyzed esterification (as in D1) requires prolonged heating, while benzimidazole derivatives () form rapidly at room temperature, highlighting trade-offs between reaction time and complexity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
